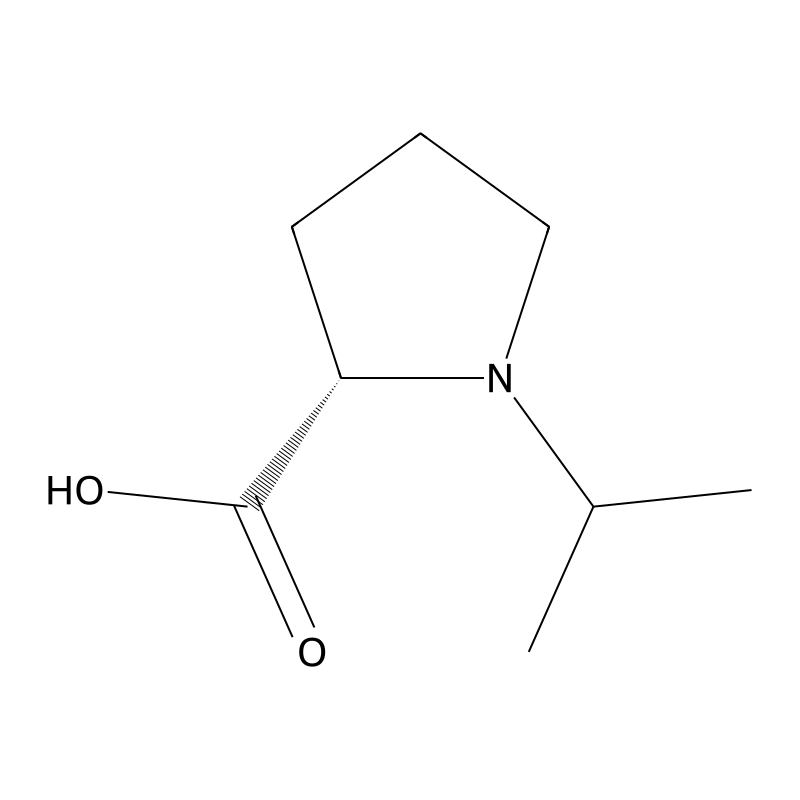

1-isopropyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- L-proline analogues have been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

- They are also useful compounds for industrial use. For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

- Many hydroxyprolines (HOPs), such as 4-L-THOP and cis-4-hydroxy-L-proline (4-L-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .

- L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

- Chiral Ionic Liquids (CIL) based on L-proline have been developed .

- These CILs were tested as efficient chiral catalysts in IL media for asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins .

- Similar or even better conversions and enantioselectivities (ee up to 95%) compared to the original L-proline were achieved .

Microbiology and Biotechnology

Pharmaceuticals and Organic Synthesis

Catalysis

1-Isopropyl-L-proline is a derivative of the amino acid L-proline, characterized by the addition of an isopropyl group at the nitrogen atom of the proline structure. Its chemical formula is , and it features a pyrrolidine ring with a carboxylic acid functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities .

The biological activity of 1-isopropyl-L-proline includes interactions with various enzymes and proteins, making it significant in biochemical pathways. It exhibits properties that may influence metabolic processes and has been studied for its potential neuroprotective effects . Additionally, its role as a chiral building block in pharmaceuticals highlights its importance in drug design and development.

1-Isopropyl-L-proline can be synthesized through several methods, including:

- Direct substitution: Modifying L-proline via alkylation reactions to introduce the isopropyl group.

- Enzymatic methods: Utilizing enzymes to catalyze the formation of this compound from simpler precursors.

- Chemical transformations: Employing various organic reactions such as reductive amination or Michael addition to construct the desired structure .

The applications of 1-isopropyl-L-proline are diverse:

- Catalysis: It serves as an effective chiral catalyst in asymmetric synthesis, particularly in aldol and Mannich reactions.

- Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in neuropharmacology and as potential treatments for metabolic disorders.

- Biochemical research: Used in studying enzyme mechanisms and interactions due to its ability to modulate biological pathways .

Interaction studies involving 1-isopropyl-L-proline have revealed its capacity to bind with various biomolecules, influencing enzymatic activity and metabolic pathways. Research indicates that it can stabilize enzyme conformations and affect substrate specificity, thereby playing a crucial role in biochemical assays and drug design .

1-Isopropyl-L-proline shares structural similarities with several other compounds derived from L-proline. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Proline | Core pyrrolidine ring | Non-chiral; widely used in protein synthesis |

| 4-Hydroxy-L-proline | Hydroxyl substitution on proline | Involved in collagen stability |

| 2-Pyrrolidinone | Lactam form of proline | Exhibits different reactivity patterns |

| (S)-Prolinol | Alcohol derivative of proline | Used in asymmetric synthesis |

Uniqueness: 1-Isopropyl-L-proline is distinct due to its branched alkyl side chain, which enhances steric hindrance and alters its catalytic properties compared to simpler derivatives like L-proline. This modification can significantly influence reactivity and selectivity in

Synthetic Routes for 1-Isopropyl-L-Proline

The synthesis of 1-isopropyl-L-proline represents a significant advancement in amino acid modification chemistry, offering multiple synthetic pathways that have been developed to access this N-alkylated proline derivative [1] [2]. The compound belongs to the class of N-alkylated amino acids, which are valuable building blocks for peptide synthesis and medicinal chemistry applications [1].

Direct N-Alkylation of L-Proline with Isopropyl Alcohol

The direct N-alkylation of L-proline with isopropyl alcohol represents the most straightforward synthetic approach to 1-isopropyl-L-proline [1] [2]. This method utilizes a hydrogen borrowing catalytic system that enables the direct functionalization of unprotected amino acids with alcohols [1]. The reaction proceeds through a catalytic cycle involving alcohol dehydrogenation, imine formation, and subsequent reduction to yield the desired N-alkylated product [1].

The reaction conditions typically employ a ruthenium-based catalyst system with a catalyst loading as low as 1 mole percent [1]. The optimal reaction temperature is maintained at 90 degrees Celsius to minimize competing esterification reactions [1]. When proline is treated with isopropyl alcohol under these conditions, N-isopropyl-proline is readily obtained with excellent selectivity [1] [2]. The use of isopropyl alcohol as both reagent and solvent provides a practical advantage, though limited solubility of other amino acids may require alternative solvent systems [1].

Selective monoalkylation is observed in this reaction, likely due to the steric hindrance created after the insertion of the first isopropyl moiety [1] [2]. This selectivity is particularly important for maintaining the structural integrity of the proline scaffold while introducing the desired alkyl modification [1]. The reaction proceeds with excellent yield and stereochemistry retention, making it an attractive method for the preparation of 1-isopropyl-L-proline [1].

Catalytic Transfer Hydrogenation Methods

Catalytic transfer hydrogenation represents an alternative synthetic approach that has been successfully applied to the preparation of N-alkylated proline derivatives [3] [4]. This method involves the use of proline amide derivatives as both organocatalysts and transfer hydrogenation ligands in a sequential catalytic process [3]. The approach capitalizes on the dual functionality of proline derivatives, enabling catalyst repurposing for multiple transformations [3].

The transfer hydrogenation process typically employs ruthenium-based catalysts with proline amide ligands [3]. The catalyst system demonstrates remarkable efficiency with low catalyst loadings of 5.0 mole percent proline derivative and 1.0 mole percent ruthenium dichloride para-cymene complex [3]. The reaction proceeds at room temperature and can be completed within two to four hours [3].

The mechanism involves the formation of ruthenium hydride species through hydrogen transfer from suitable hydrogen donors such as isopropyl alcohol [3] [4]. The ruthenium hydride then reduces imine intermediates to yield the desired N-alkylated proline products [3]. This approach offers excellent stereochemical control and can be applied to various proline derivatives with different substitution patterns [3].

Resolution of Racemic Mixtures via Chiral Auxiliaries

The resolution of racemic mixtures of N-alkylated proline derivatives can be achieved through the use of chiral auxiliaries and resolving agents [5] [6]. Proline itself has been demonstrated to be an effective resolving agent capable of targeting both enantiomers of various compounds through stoichiometry-controlled chiral resolution [5]. This property makes proline derivatives valuable tools for asymmetric synthesis and chiral resolution processes [5].

The resolution process typically involves the formation of diastereomeric salts or complexes between the racemic mixture and the chiral resolving agent [6] [7]. The diastereomers exhibit different physical properties, particularly solubility differences, which enable their separation through crystallization or chromatographic methods [6]. The choice of resolving agent and reaction conditions significantly influences the efficiency of the resolution process [6].

Fractional crystallization methods are commonly employed for the separation of diastereomeric salts [8] [6]. The process may require multiple recrystallizations in different solvents to achieve complete resolution [6]. The progress of resolution is monitored through optical rotation measurements until no further change is observed, indicating that optically pure material has been obtained [6].

Crystallographic Analysis and Solid-State Conformation

The crystallographic analysis of proline derivatives provides crucial information about their solid-state conformation and intermolecular interactions [9] [10]. L-proline crystallizes in its zwitterionic form in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.2794 Å, b = 8.8686 Å, and c = 11.5321 Å [9]. The pyrrolidine ring adopts a slightly bent envelope conformation with the C2 atom displaced from the plane [9].

The crystal structure reveals that proline molecules are linked via N-H···O hydrogen bonds, resulting in a two-dimensional network [9] [10]. The zwitterionic form is stabilized by the deprotonation of the carboxylic acid oxygen atoms and the corresponding protonation of the amine nitrogen atom [9]. This structural arrangement is typical for amino acids in the solid state and provides insights into the conformational preferences of N-alkylated derivatives [9].

Comparative analysis of various proline crystal structures indicates that the inclusion of solvents and formation of cocrystals does not significantly influence the structural properties of the proline core [9]. The bond distances N1-C1, N1-C4, and C1-C5, as well as the binding angles C4-N1-C1 and N1-C1-C5, remain remarkably consistent across different crystal forms [9]. This structural consistency suggests that N-alkylation modifications primarily affect the surface properties rather than the core geometric parameters [9].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-isopropyl-L-proline encompasses multiple analytical techniques that provide complementary information about its molecular structure and properties [11] [12] [13]. Nuclear magnetic resonance spectroscopy is particularly valuable for proline derivatives due to the unique chemical shift characteristics of the pyrrolidine ring system [11].

Nuclear magnetic resonance analysis of proline derivatives reveals distinctive features related to the five-membered ring structure [11] [14]. The nitrogen-15 resonances of proline fall in a specific, isolated region of two-dimensional heteronuclear correlation spectra, making them easily identifiable [11]. The absence of the attached amide proton in proline derivatives results in reduced relaxation contributions for nitrogen-15 spins, leading to characteristically narrow linewidths [11]. These spectroscopic properties make proline derivatives valuable probes for structural studies of larger molecular systems [11].

Infrared spectroscopy provides information about the vibrational modes and hydrogen bonding patterns in proline derivatives [12] [15]. The characteristic bands for L-proline appear at 1317 and 1186 cm⁻¹ in the Raman spectrum, and at 1320 and 1189 cm⁻¹ in the infrared spectrum [12]. These bands are assigned to specific vibrational modes of the pyrrolidine ring and carboxylic acid functional groups [12]. The N-alkylation with isopropyl groups would be expected to introduce additional vibrational modes in the C-H stretching region around 2800-3000 cm⁻¹ [12].

Mass spectrometry analysis of proline derivatives reveals unique fragmentation patterns that are influenced by the conformational constraints of the pyrrolidine ring [13] [16]. The fragmentation behavior of proline-containing compounds is notably different from that of other amino acids due to the cyclic structure [13]. Field desorption mass spectrometry studies have shown that proline-containing peptides exhibit distinct fragmentation pathways compared to their non-proline analogs [13]. The presence of proline affects the formation of specific fragment ions, particularly those arising from the loss of benzyloxy groups in protected derivatives [13].

Computational Chemistry Predictions vs Experimental Data

Computational chemistry studies on proline derivatives have provided valuable insights into their conformational preferences and electronic properties [17] [18] [19]. Density functional theory calculations at the B3LYP/6-31+G(d,p) level have been extensively used to investigate the conformational behavior of N-substituted proline analogs [18]. These calculations reveal how the replacement of hydrogen atoms with more sterically demanding groups affects the conformational preferences of the pyrrolidine ring system [18].

The computational studies indicate that N-alkylation significantly influences the cis/trans isomerization equilibrium of peptide bonds involving proline residues [17] [18]. The steric effects introduced by the isopropyl substituent are predicted to destabilize conformers with one or more peptide bonds arranged in the cis configuration [18]. This conformational bias has important implications for the biological activity and structural properties of peptides containing 1-isopropyl-L-proline [18].

Ab initio molecular dynamics simulations have been employed to study the solvation behavior and protonation states of amino acids in aqueous solutions [20] [21]. These calculations provide estimates of dissociation constants and free energy profiles for protonation-deprotonation reactions [20]. The computational results show good agreement with experimental values, with mean relative errors of approximately 0.2 units for calculated dissociation constants [20].

Quantum chemical calculations have also been used to investigate hydrogen bonding patterns involving proline derivatives [19]. Natural bond orbital analysis reveals the presence of unconventional N-H···N hydrogen bonds involving the proline backbone nitrogen atom [19]. These computational studies demonstrate that specific conformations of proline are stabilized by intramolecular hydrogen bonding interactions [19]. The calculations predict that conformations with N-H···N hydrogen bonds are energetically favored compared to alternative arrangements [19].

Molecular Geometry and Stereoelectronic Effects

The molecular geometry of 1-isopropyl-L-proline is fundamentally governed by the addition of an isopropyl group to the nitrogen atom of the L-proline structure, creating a unique stereoelectronic environment that significantly influences the compound's conformational preferences and chemical behavior . The parent L-proline molecule crystallizes in its zwitterionic form in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.2794 Å, b = 8.8686 Å, and c = 11.5321 Å . The pyrrolidine ring adopts a slightly bent envelope conformation with the C2 atom displaced from the plane, a characteristic feature maintained in N-alkylated derivatives [2].

The N-alkylation with the isopropyl group introduces significant steric effects that alter the conformational dynamics of the pyrrolidine ring system. The isopropyl group, with its branched three-carbon structure containing a central carbon bonded to two methyl groups, creates substantial steric hindrance around the nitrogen atom [3]. This bulky substituent restricts the conformational flexibility of the five-membered ring and influences the cis-trans equilibrium of peptide bonds involving proline residues [4]. The tetrahedral geometry around the central carbon of the isopropyl group further contributes to the overall steric bulk, with carbon-carbon bonds arranged in a tetrahedral configuration [5].

Stereoelectronic effects play a crucial role in determining the conformational preferences of 1-isopropyl-L-proline. The electronic properties of the isopropyl substituent, being electron-donating through hyperconjugation, influence the electron density distribution around the nitrogen atom [6] [7]. This electronic perturbation affects the n→π* interaction between the nitrogen lone pair and the adjacent carbonyl group, a key factor in determining the stability of different conformational states [6] [8] [9]. The stereoelectronic effects are particularly pronounced in the context of peptide bond formation, where the N-alkylation significantly slows the incorporation rate compared to unmodified proline [10] [11].

The molecular structure of 1-isopropyl-L-proline exhibits restricted rotation around the N-C bond due to the steric bulk of the isopropyl group . This restriction affects the endo/exo ring puckering equilibrium characteristic of proline derivatives, with the bulky substituent favoring specific conformational states that minimize steric clashes [12]. The conformational landscape is further influenced by the gauche effect, where the preferred conformations are those that minimize unfavorable steric interactions while maximizing favorable electronic interactions [12].

The stereoelectronic environment created by the isopropyl substitution also affects the compound's ability to participate in hydrogen bonding networks. Unlike the parent L-proline, which can form extensive hydrogen bond networks through its secondary amino group, 1-isopropyl-L-proline has a tertiary nitrogen that cannot donate hydrogen bonds [2]. This fundamental change in hydrogen bonding capability has profound implications for the compound's solid-state packing, solution behavior, and biological activity.

Solubility Profile in Polar and Nonpolar Solvents

The solubility profile of 1-isopropyl-L-proline demonstrates a marked departure from that of the parent L-proline, reflecting the significant impact of N-alkylation on intermolecular interactions and solvation behavior. L-proline exhibits exceptional water solubility, with values of 1623 g/L at 25°C, primarily due to its zwitterionic nature and extensive hydrogen bonding capability [13] [14]. In contrast, 1-isopropyl-L-proline is expected to display significantly reduced water solubility due to the loss of zwitterionic character and the introduction of hydrophobic isopropyl substituent [15].

The dramatic reduction in water solubility for N-alkylated proline derivatives follows a well-established trend observed across various N-substituted amino acids. N-acetyl-L-proline, a structurally related derivative, shows only slight solubility in water compared to the parent compound [15] [16]. This pattern is consistent with the general principle that N-alkylation reduces the polarity of amino acid derivatives by eliminating the positively charged amino group and introducing hydrophobic alkyl chains [17] [18]. The isopropyl group, being more hydrophobic than smaller alkyl substituents, is expected to further decrease water solubility compared to simpler N-alkyl proline derivatives.

The solubility behavior in polar aprotic solvents represents an intermediate case between water and nonpolar solvents. Studies on N-acetyl-L-proline indicate moderate solubility in methanol and ethanol, with the compound being classified as slightly soluble in these solvents [15] [16]. The presence of the carboxylic acid group in 1-isopropyl-L-proline maintains some polar character, allowing for hydrogen bonding interactions with protic solvents through the carbonyl oxygen and hydroxyl groups [15]. However, the overall solubility is significantly reduced compared to L-proline due to the hydrophobic contribution of the isopropyl group.

Solubility in nonpolar and organic solvents is expected to be enhanced compared to L-proline, following the trend observed for other N-alkylated proline derivatives. The synthesis literature indicates that N-alkylated proline derivatives generally exhibit improved solubility in organic solvents compared to their unmodified counterparts [19]. This improvement is attributed to the reduced polarity and increased hydrophobic character imparted by the alkyl substitution. The isopropyl group, with its branched structure and purely aliphatic nature, contributes significantly to the hydrophobic character of the molecule.

The solubility profile is further influenced by the conformational preferences of 1-isopropyl-L-proline in different solvents. The steric bulk of the isopropyl group affects the solvation shell structure and the compound's ability to form favorable intermolecular interactions [20]. In polar solvents, the compound may adopt conformations that maximize favorable dipole-dipole interactions while minimizing unfavorable steric clashes. Conversely, in nonpolar solvents, the hydrophobic isopropyl group can participate in favorable van der Waals interactions, potentially leading to enhanced solubility.

Temperature effects on solubility are expected to follow typical patterns observed for organic compounds, with increasing temperature generally leading to increased solubility across all solvent types. However, the specific temperature dependence may vary significantly between polar and nonpolar solvents due to the different dominant intermolecular interactions. The disruption of structured solvent networks around the hydrophobic isopropyl group at elevated temperatures may lead to particularly pronounced temperature effects in polar solvents.

Thermal Stability and Degradation Pathways

The thermal stability of 1-isopropyl-L-proline must be understood in the context of amino acid decomposition behavior, with L-proline serving as the most relevant reference point. Thermogravimetric analysis of L-proline reveals a three-stage decomposition process with onset temperatures of 484 K and 503 K, indicating a complex thermal degradation pathway [21] [22]. The first thermal event at 484 K appears to be a phase transition without significant mass loss, while the subsequent events involve actual decomposition processes [22]. Compared to other amino acids, L-proline shows intermediate thermal stability, with decomposition occurring at temperatures lower than L-tyrosine (579 K) but higher than some other proteinogenic amino acids [22].

The thermal degradation of proline derivatives generally follows established pathways involving decarboxylation, dehydration, and ring cleavage reactions [23] [24]. The primary degradation pathway for L-proline involves the initial loss of the carboxyl group as carbon dioxide, followed by further decomposition of the pyrrolidine ring system [25]. The presence of the isopropyl substituent in 1-isopropyl-L-proline is expected to influence these degradation pathways through both steric and electronic effects.

The isopropyl group introduces additional thermal stability through its branched aliphatic structure, which typically exhibits higher thermal stability than linear alkyl chains due to the stabilizing effect of branching [26]. Studies on L-proline-based ionic liquids have demonstrated that N-alkylation can significantly increase decomposition temperatures, with N-substituted proline derivatives showing decomposition temperatures ranging from 258 to 299°C compared to 238.60°C for the parent L-proline [26]. This enhancement is attributed to the increased molecular weight and the stabilizing effect of the N-alkyl substituent on the overall molecular structure.

The degradation pathways for 1-isopropyl-L-proline are expected to involve multiple competing mechanisms. The primary pathway likely involves decarboxylation to form the corresponding N-isopropyl pyrrolidine derivative, followed by further decomposition of the pyrrolidine ring [25]. The isopropyl group may undergo β-elimination reactions to form propene and the corresponding N-hydrogen derivative, particularly at elevated temperatures [27]. Additional pathways may involve C-N bond cleavage, leading to the formation of isopropylamine and the corresponding cyclic anhydride or lactam derivatives.

The thermal decomposition products of 1-isopropyl-L-proline are expected to include carbon dioxide, water, ammonia or isopropylamine, and various nitrogen-containing heterocycles [27] [24]. The specific product distribution depends on the temperature, atmosphere, and heating rate used during thermal analysis. Under oxidative conditions, the decomposition may proceed through different pathways, potentially involving the formation of nitrogen oxides and complete combustion products [27].

Kinetic analysis of amino acid decomposition indicates that the process generally follows first-order kinetics with activation energies ranging from 88.5 to 137.44 kJ/mol [24]. The presence of the isopropyl substituent is expected to alter the activation energy for decomposition, potentially increasing it due to the additional stability provided by the N-alkyl group. The steric hindrance created by the isopropyl group may also affect the pre-exponential factor in the Arrhenius equation, leading to changes in the overall decomposition rate.

Acid-Base Behavior and Zwitterionic Properties

The acid-base behavior of 1-isopropyl-L-proline differs fundamentally from that of L-proline due to the N-alkylation, which eliminates the compound's ability to form zwitterionic species. L-proline exhibits characteristic amino acid behavior with two ionizable groups: the carboxylic acid group (pKa1 = 1.99) and the secondary amino group (pKa2 = 10.60) [28] [29]. The isoelectric point of L-proline occurs at pH 6.30, where the molecule exists predominantly as a zwitterion with a positively charged amino group and a negatively charged carboxylate group [28] [29].

The N-alkylation in 1-isopropyl-L-proline fundamentally alters this acid-base behavior by converting the secondary amino group to a tertiary amine, which cannot be protonated under normal physiological conditions . This structural modification eliminates the basic character of the nitrogen atom, preventing the formation of zwitterionic species even at low pH values. Consequently, 1-isopropyl-L-proline exists primarily as a neutral species with only one ionizable group - the carboxylic acid [30].

The carboxylic acid group in 1-isopropyl-L-proline is expected to have a pKa value higher than that of L-proline due to the electron-donating effect of the isopropyl group. Inductive effects from alkyl substituents typically increase the pKa of carboxylic acids by approximately 0.1-0.5 units per alkyl group [31]. The isopropyl group, being a secondary alkyl substituent with strong electron-donating properties through hyperconjugation, is expected to increase the pKa of the carboxylic acid to approximately 2.5-3.0, making it slightly less acidic than the parent compound.

The absence of zwitterionic character in 1-isopropyl-L-proline has profound implications for its solution behavior and biological activity. Zwitterionic compounds exhibit unique properties including enhanced water solubility, reduced membrane permeability, and specific interactions with biological macromolecules [32] [33]. The elimination of zwitterionic character in 1-isopropyl-L-proline results in decreased water solubility, altered pH-dependent behavior, and modified interaction patterns with proteins and other biomolecules.

The pH-dependent behavior of 1-isopropyl-L-proline is simplified compared to L-proline, exhibiting only a single ionization event corresponding to the deprotonation of the carboxylic acid group. At pH values below the pKa of the carboxylic acid (approximately 2.5-3.0), the compound exists predominantly as the neutral, protonated form. At pH values above the pKa, the compound exists as the carboxylate anion with a net negative charge of -1. This simplified acid-base behavior eliminates the complex pH-dependent equilibria characteristic of amino acids and may influence the compound's stability, solubility, and biological activity across different pH ranges.

The buffering capacity of 1-isopropyl-L-proline is significantly reduced compared to L-proline due to the presence of only one ionizable group. This reduction in buffering capacity may have implications for formulation chemistry and biological applications where pH control is critical [32]. The compound's limited ability to participate in acid-base equilibria may also affect its interactions with other molecules, particularly in biological systems where pH homeostasis is essential for proper function.

Data Tables

| Property | L-Proline | 1-Isopropyl-L-proline |

|---|---|---|

| Molecular Formula | C₅H₉NO₂ | C₈H₁₅NO₂ |

| Molecular Weight | 115.13 g/mol | 157.21 g/mol |

| Melting Point | 220-222°C (dec) | Not reported |

| Decomposition Temperature | 484-503°C (TGA) | Not reported |

| pKa1 (Carboxyl) | 1.99 | Estimated ~2.5-3.0 |

| pKa2 (Amino) | 10.60 | Not applicable (tertiary N) |

| Zwitterion at pH | 6.30 | Not zwitterionic |

| Water Solubility (g/100ml) | 162.3 at 25°C | Expected lower than L-proline |

| Optical Activity | [α]D²⁰ -85.0° | Expected negative |

| Compound | Water Solubility | Ethanol Solubility | Other Solvents |

|---|---|---|---|

| L-Proline | 1623 g/L (25°C) | 67 g/100mL (19°C) | Insoluble in ether, butanol, isopropanol |

| N-Acetyl-L-proline | Slightly soluble | Slightly soluble | Chloroform (slightly), Methanol (slightly) |

| Boc-L-proline | Variable in different solvents | Better than water | Soluble in organic solvents |

| General N-alkyl proline trend | Generally decreased vs parent proline | Usually improved vs water | Better organic solvent solubility |

| Amino Acid | Decomposition Onset (K) | Decomposition Type |

|---|---|---|

| L-Proline | 484-503 | Three-stage |

| L-Histidine | 539 | Two-stage |

| L-Phenylalanine | 511-539 | Four-stage |

| L-Tryptophan | 554 | Two-stage |

| L-Tyrosine | 579 | One-stage |